molecular formula C17H31ClN2O5S B1678455 Pirlimycin CAS No. 79548-73-5

Pirlimycin

Katalognummer: B1678455
CAS-Nummer: 79548-73-5
Molekulargewicht: 411.0 g/mol
InChI-Schlüssel: HBJOXQRURQPDEX-MHXMMLMNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

Pirlimycin, a lincosamide antibiotic, primarily targets Gram-positive bacteria , specifically Staphylococcus aureus and coagulase-negative species of Staphylococcus and Streptococcus . These bacteria are often associated with infections such as mastitis in cattle .

Mode of Action

This compound is bacteriostatic , meaning it inhibits the growth of bacteria rather than killing them directly . It achieves this by inhibiting bacterial protein synthesis . Specifically, this compound binds to the 50S subunit of the bacterial ribosome , thereby suppressing protein synthesis via inhibition of peptidyl transferases .

Biochemical Pathways

As a lincosamide antibiotic, it’s known to interfere with the protein synthesis machinery of bacteria, disrupting their ability to grow and proliferate . This disruption occurs at the level of the 50S subunit of the bacterial ribosome .

Pharmacokinetics

For instance, mastitis was found to increase the variance in milk production volume .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth, specifically in Gram-positive bacteria . By binding to the 50S subunit of the bacterial ribosome, this compound prevents the bacteria from synthesizing essential proteins, thereby halting their growth and proliferation .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of a disease state like mastitis can affect the drug’s pharmacokinetics . Additionally, the specific bacterial environment (i.e., Gram-positive vs. Gram-negative) can influence this compound’s effectiveness, as it is primarily active against Gram-positive bacteria .

Biochemische Analyse

Biochemical Properties

Pirlimycin plays a crucial role in inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, thereby inhibiting peptidyl transferase and preventing the elongation of the peptide chain during translation . This interaction disrupts the synthesis of essential proteins in susceptible bacteria, leading to their growth inhibition. This compound interacts with enzymes and proteins involved in bacterial protein synthesis, such as ribosomal RNA and ribosomal proteins .

Cellular Effects

This compound affects various types of cells, particularly bacterial cells. It inhibits bacterial growth by disrupting protein synthesis, which is vital for cell function and survival . In bacterial cells, this compound interferes with cell signaling pathways and gene expression related to protein synthesis. This disruption leads to a decrease in cellular metabolism and ultimately results in bacterial cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the 50S ribosomal subunit of bacteria . This binding inhibits the peptidyl transferase activity, which is essential for the formation of peptide bonds during protein synthesis. By blocking this activity, this compound prevents the elongation of the peptide chain, leading to the inhibition of protein synthesis . This bacteriostatic action effectively halts bacterial growth and replication.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is stable under various conditions, but its efficacy may decrease with prolonged exposure . Over time, bacterial resistance to this compound can develop, reducing its effectiveness. Additionally, long-term exposure to this compound may lead to changes in cellular function, such as alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively treats bacterial infections without causing significant adverse effects . At higher doses, this compound can cause toxic effects, including gastrointestinal disturbances and potential neurotoxicity . It is essential to determine the appropriate dosage to balance efficacy and safety in animal models.

Metabolic Pathways

This compound is metabolized in the liver, where it undergoes biotransformation to form metabolites such as this compound sulfoxide . The metabolic pathways involve enzymes such as cytochrome P450, which facilitate the oxidation and reduction reactions. These metabolic processes affect the pharmacokinetics and bioavailability of this compound, influencing its therapeutic efficacy and potential side effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It can bind to plasma proteins, which affects its distribution and bioavailability. This compound accumulates in tissues such as the liver, kidneys, and mammary glands, where it exerts its antibacterial effects . The distribution of this compound is influenced by factors such as tissue perfusion and binding affinity to cellular components .

Subcellular Localization

This compound localizes to the cytoplasm of bacterial cells, where it interacts with ribosomes to inhibit protein synthesis . The subcellular localization of this compound is crucial for its antibacterial activity, as it needs to reach the ribosomes to exert its effects. Post-translational modifications and targeting signals may influence the localization and activity of this compound within bacterial cells .

Vorbereitungsmethoden

Pirlimycin kann durch verschiedene Verfahren synthetisiert werden. Ein Verfahren beinhaltet die Reaktion zwischen (2S)-4-Ethyl-piperidincarbonsäure und Ethyltriphenylphosphoniumbromid in Gegenwart von Alkali, gefolgt von einer Hydrierung in Gegenwart eines Katalysators . Ein weiteres Verfahren beinhaltet die katalytische Hydrierung eines Zwischenprodukts, um hochreines this compound zu erhalten . Industrielle Produktionsverfahren beinhalten typischerweise ähnliche Synthesewege, jedoch in größerem Maßstab, um den kommerziellen Bedarf zu decken.

Analyse Chemischer Reaktionen

Pirlimycin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen sind Wasserstoffgas für die Hydrierung, Alkali zur Erleichterung von Reaktionen und verschiedene Katalysatoren zur Steigerung der Reaktionsgeschwindigkeiten. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Vergleich Mit ähnlichen Verbindungen

Pirlimycin ähnelt anderen Lincosamid-Antibiotika wie Clindamycin und Lincomycin. Es verfügt über einzigartige Eigenschaften, die es besonders wirksam gegen bestimmte grampositive Bakterien machen. Im Gegensatz zu Clindamycin, das in der Humanmedizin eingesetzt wird, wird this compound hauptsächlich in der Veterinärmedizin eingesetzt . Weitere ähnliche Verbindungen sind:

Die Spezifität von this compound für die Veterinärmedizin und seine Wirksamkeit gegen Mastitis-Erreger machen es zu einem wertvollen Werkzeug im Tiergesundheitsmanagement.

Eigenschaften

IUPAC Name

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31ClN2O5S/c1-4-9-5-6-19-10(7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24)/t8-,9+,10-,11+,12-,13+,14+,15+,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJOXQRURQPDEX-MHXMMLMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCNC(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CCN[C@@H](C1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30904249
Record name Pirlimycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79548-73-5
Record name Pirlimycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79548-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pirlimycin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079548735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirlimycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11537
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pirlimycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIRLIMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LM19JT6G5K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pirlimycin
Reactant of Route 2
Pirlimycin
Reactant of Route 3
Pirlimycin
Reactant of Route 4
Reactant of Route 4
Pirlimycin
Reactant of Route 5
Pirlimycin
Reactant of Route 6
Pirlimycin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.